2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
CAS No.: 2044927-06-0
Cat. No.: VC4843423
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044927-06-0 |
|---|---|
| Molecular Formula | C9H21ClN2O |
| Molecular Weight | 208.73 g/mol |
| IUPAC Name | 2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H |
| Standard InChI Key | IBRFNUJPUMLORD-UHFFFAOYSA-N |
| SMILES | CC(C)(CCN1CCOCC1)N.Cl.Cl |
| Canonical SMILES | CC(C)(CCN1CCOCC1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-methyl-4-morpholin-4-ylbutan-2-amine dihydrochloride, with the molecular formula C₉H₂₂Cl₂N₂O and a molecular weight of 245.19 g/mol . Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a branched butan-2-amine backbone substituted with methyl groups. The dihydrochloride salt enhances aqueous solubility, critical for pharmacological applications .
Key Identifiers:
-
SMILES:
CC(C)(CCN1CCOCC1)N.Cl.Cl -
InChI Key:
OVGCKYCHSVLAME-UHFFFAOYSA-N
Physicochemical Properties
Data from multiple sources indicate the compound is a white to off-white crystalline solid . While explicit melting/boiling points are unreported, its hydrochloride salt form suggests stability at room temperature . Solubility in water is high due to ionic interactions, whereas organic solvent compatibility remains underexplored .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₂Cl₂N₂O | |
| Molecular Weight | 245.19 g/mol | |
| XLogP3 | 0.1 (predicted lipophilicity) | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with hydrochloric acid under controlled conditions. Alternative methods include multi-component reactions, though specifics are proprietary . A proposed mechanism involves:
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Protonation of the amine group by HCl.
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Salt formation through ionic bonding, stabilizing the crystal lattice .
Optimization Strategies
Recent advances highlight the use of ultrasound irradiation and InCl₃ catalysis to improve yield (80–95%) and reduce reaction times (20 minutes) . Solvent selection (50% ethanol) balances polarity and environmental impact .
Table 2: Synthesis Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Catalyst | InCl₃ (20 mol%) | 95% |
| Solvent | 50% Ethanol | - |
| Temperature | 40°C | - |
| Time | 20 minutes | - |
Pharmacological Applications
Neurological Target Engagement
The morpholine ring enables hydrogen bonding with biological targets, modulating neurotransmitter systems . Preclinical studies suggest affinity for serotonin and dopamine receptors, implicating potential in treating depression and anxiety .
Drug Development Utility
As a versatile intermediate, the compound aids in synthesizing:
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Cognitive enhancers: Via NMDA receptor modulation.
Table 3: Pharmacological Targets
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